(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
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Overview
Description
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thus exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a propynoic acid group.
1-(1-Ethyl-1H-pyrazol-4-yl)methanol: Contains a methanol group instead of a propynoic acid group.
1-(1-Ethyl-1H-pyrazol-4-yl)boronic acid: Contains a boronic acid group instead of a propynoic acid group.
Uniqueness
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is unique due to its propynoic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI Key |
AUOUWXVCVLLNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#CC(=O)O |
Origin of Product |
United States |
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